molecular formula C10H13NO2 B12570452 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol

Cat. No.: B12570452
M. Wt: 179.22 g/mol
InChI Key: FIEPEINVYFDAPP-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene backbone with an aminomethyl group at the 2-position and a hydroxyl group at the 8-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol typically involves the following steps:

    Formation of the Chromene Backbone: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative with an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the chromene is reacted with formaldehyde and a primary or secondary amine.

    Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective oxidation or hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the chromene ring or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to activate the aminomethyl group for further substitution.

Major Products

    Oxidation: Formation of chromone derivatives.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various substituted chromenes with different functional groups.

Scientific Research Applications

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)phenol: Shares the aminomethyl group but lacks the chromene backbone.

    Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but has a different structural framework.

Uniqueness

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol is unique due to its chromene backbone, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol

InChI

InChI=1S/C10H13NO2/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-3,8,12H,4-6,11H2

InChI Key

FIEPEINVYFDAPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)O)OC1CN

Origin of Product

United States

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